molecular formula C11H12N4O2 B1489086 (3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone CAS No. 2098081-61-7

(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B1489086
CAS No.: 2098081-61-7
M. Wt: 232.24 g/mol
InChI Key: KITBOGFMBQRSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Bioactivation

One study explores the metabolism of a structurally related compound, AZD1979, revealing its glutathione-related metabolites formation without prior bioactivation by cytochrome P450. This process, catalyzed by glutathione S-transferases, emphasizes the compound's unusual azetidinyl ring-opening reaction and its implications for synthetic organic chemistry and potential therapeutic applications (Li et al., 2019).

Synthesis and Quantification

Research on the synthesis and structural elucidation of novel compounds, such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, highlights advancements in chemical synthesis techniques. These studies often involve density functional theory (DFT) calculations and molecular docking to understand the compounds' potential biological activities (FathimaShahana & Yardily, 2020).

Anticancer and Antimicrobial Activities

Several studies focus on the synthesis of novel derivatives and their evaluation for anticancer and antimicrobial activities. For example, compounds like (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have been investigated for their ability to inhibit tubulin polymerization, induce cell cycle arrest, and trigger apoptosis in cancer cells, demonstrating significant therapeutic potential (Magalhães et al., 2013). Additionally, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have shown promising antifungal activity, indicating the scope for developing new antimicrobial agents (Lv et al., 2013).

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-10-5-3-2-4-9(10)11(16)15-6-8(7-15)13-14-12/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITBOGFMBQRSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
Reactant of Route 3
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
Reactant of Route 6
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.